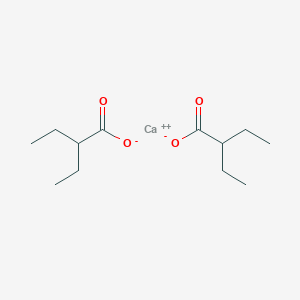
Calcium 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 2-ethylbutanoate, also known as calcium 2-ethylhexanoate, is a chemical compound that belongs to the group of carboxylates. It is widely used in the field of scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of Calcium 2-ethylbutanoate 2-ethylbutanoate is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can coordinate with the carbonyl group of the substrate and facilitate the formation of an intermediate. This intermediate can then undergo further reactions to form the desired product.
Effets Biochimiques Et Physiologiques
Calcium 2-ethylbutanoate is not known to have any significant biochemical or physiological effects. It is considered to be relatively safe and non-toxic, although it should be handled with care due to its irritant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Calcium 2-ethylbutanoate has several advantages for lab experiments. It is a relatively inexpensive and readily available catalyst that can be used in a variety of reactions. It is also stable and easy to handle, making it a popular choice for many researchers. However, Calcium 2-ethylbutanoate 2-ethylbutanoate has some limitations. It may not be suitable for reactions that require high selectivity or yield, and it may not be compatible with certain substrates or solvents.
Orientations Futures
There are several future directions for the use of Calcium 2-ethylbutanoate 2-ethylbutanoate in scientific research. One area of interest is the development of new synthetic methods that use Calcium 2-ethylbutanoate 2-ethylbutanoate as a catalyst. Another area of interest is the use of Calcium 2-ethylbutanoate 2-ethylbutanoate in the production of bio-based chemicals, which are becoming increasingly important due to their sustainability and environmental benefits. Additionally, further studies are needed to fully understand the mechanism of action of Calcium 2-ethylbutanoate 2-ethylbutanoate and to explore its potential applications in other fields, such as medicine and materials science.
Conclusion
In conclusion, Calcium 2-ethylbutanoate 2-ethylbutanoate is a versatile and useful chemical compound that has many applications in scientific research. Its unique properties and relative safety make it a popular choice for many researchers. While there are still some limitations and unanswered questions regarding its use, there is no doubt that Calcium 2-ethylbutanoate 2-ethylbutanoate will continue to play an important role in the field of chemistry and beyond.
Méthodes De Synthèse
Calcium 2-ethylbutanoate is synthesized by reacting 2-ethylbutanoic acid with Calcium 2-ethylbutanoate hydroxide. The reaction yields a white, crystalline solid that is soluble in water and organic solvents. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Calcium 2-ethylbutanoate has been extensively used in scientific research as a catalyst for various chemical reactions. It is particularly useful in the synthesis of esters, which are important intermediates in the production of many chemicals, including pharmaceuticals, fragrances, and flavors. Calcium 2-ethylbutanoate is also used as a stabilizer in the production of PVC and other polymers.
Propriétés
Numéro CAS |
136-91-4 |
|---|---|
Nom du produit |
Calcium 2-ethylbutanoate |
Formule moléculaire |
C12H22CaO4 |
Poids moléculaire |
270.38 g/mol |
Nom IUPAC |
calcium;2-ethylbutanoate |
InChI |
InChI=1S/2C6H12O2.Ca/c2*1-3-5(4-2)6(7)8;/h2*5H,3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clé InChI |
SXDNHUFAYSNOHZ-UHFFFAOYSA-L |
SMILES |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ca+2] |
SMILES canonique |
CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Ca+2] |
Autres numéros CAS |
136-91-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



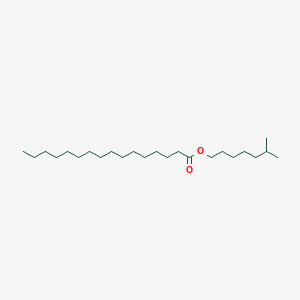
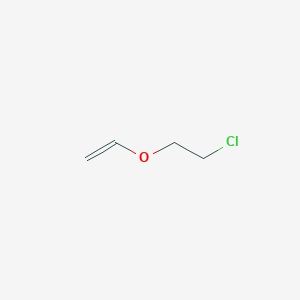





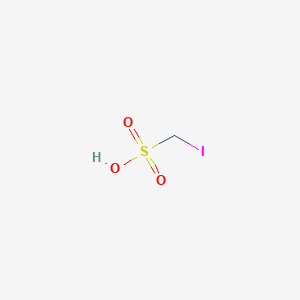
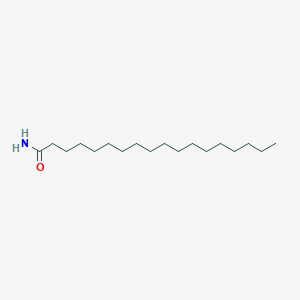
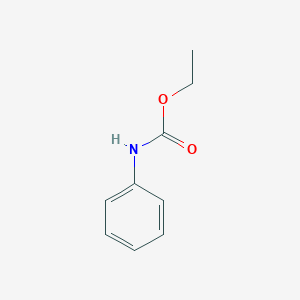

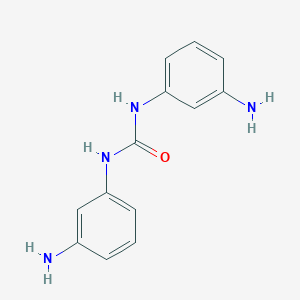
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)